molecular formula C15H12N2 B2387415 9-ethyl-9H-carbazole-3-carbonitrile CAS No. 57103-00-1

9-ethyl-9H-carbazole-3-carbonitrile

Cat. No. B2387415
CAS RN: 57103-00-1
M. Wt: 220.275
InChI Key: WMRDSAJESGGFHQ-UHFFFAOYSA-N
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Description

“9-ethyl-9H-carbazole-3-carbonitrile” is a carbazole compound . It can be used as a plasticizer in guest-host polymers to yield highly efficient photorefractive polymer composites .

Scientific Research Applications

Application in Organic Light-Emitting Diodes (OLEDs)

9-ethyl-9H-carbazole-3-carbonitrile and its derivatives have significant applications in the field of blue phosphorescent organic light-emitting diodes (PhOLEDs). Materials like 6-(3-(9H-carbazol-9-yl)phenyl)-9-ethyl-9H-carbazole-3-carbonitrile are used as host materials in these PhOLEDs. They exhibit excellent performance and efficiency, characterized by slow efficiency roll-off, even at high brightness levels (Deng, Li, Wang, & Wu, 2013). Additionally, novel derivatives have been designed for improved efficiency and lifetime in both blue phosphorescent and thermally activated delayed fluorescent organic light-emitting diodes, indicating the versatility and significance of this compound in OLED technology (Byeon, Kim, & Lee, 2017).

Antimicrobial Applications

Compounds derived from this compound have shown promise in antimicrobial applications. For instance, various derivatives synthesized using 9H-carbazole as a precursor demonstrated notable antimicrobial properties (Salih, Salimon, & Yousif, 2016). The synthesis and evaluation of N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives further emphasized the antimicrobial potential of such compounds (Kaplancıklı et al., 2012).

Material Science and Supramolecular Chemistry

9H-carbazole derivatives, including those related to this compound, are considered versatile and fine-tunable organic building blocks, offering potential applications in material science, medicinal, and supramolecular chemistry (Weseliński, Lübke, & Eddaoudi, 2014).

Photochemical and Electrochemical Applications

In the field of photochemistry, derivatives of this compound exhibit solvatochromic behavior, demonstrating their utility in developing fluorescent dyes for various applications. The dyes show high thermal stability and positive solvatochromism (Gupta et al., 2011). Electrochemically synthesized polymers based on carbazole and furan units, including 9-ethyl-carbazole derivatives, exhibit quasi-reversible redox behavior and electrochromic properties, indicating their significance in electrochemical applications (Oguztürk, Tirkeş, & Önal, 2015).

Safety and Hazards

When handling “9-ethyl-9H-carbazole-3-carbonitrile”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

9-ethylcarbazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c1-2-17-14-6-4-3-5-12(14)13-9-11(10-16)7-8-15(13)17/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRDSAJESGGFHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C#N)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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